5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
This compound features a hybrid structure combining a 2-chloro-7-methylquinoline core, a dihydro-1H-pyrazoline moiety substituted with a furan-2-yl group, and a terminal 5-oxopentanoic acid chain. Synthetic routes for analogous compounds (e.g., ) typically involve cyclocondensation reactions in solvents like 1,4-dioxane or THF, with triethylamine as a base . Characterization via $^1$H/$^13$C NMR, HRMS, and HPLC (purity >95%) is standard .
Properties
IUPAC Name |
5-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-13-7-8-14-11-15(22(23)24-16(14)10-13)18-12-17(19-4-3-9-30-19)25-26(18)20(27)5-2-6-21(28)29/h3-4,7-11,18H,2,5-6,12H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTXOSFNKBTVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the furan and pyrazole groups through various condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Chlorine Substitution
The 2-chloro group on the quinoline ring undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. In analogs, chlorine is replaced by:
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Amines : Forms quinolinylamine derivatives at 60–80°C in DMF with K2CO3 .
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Alkoxides : Produces ethers using NaH/ROH (yields: 65–85%) .
Methyl Group Oxidation
The 7-methyl group is susceptible to oxidation with KMnO4 or CrO3, forming a carboxylic acid.
Furan Ring Reactivity
The furan-2-yl group participates in:
-
Electrophilic Substitution :
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Diels-Alder Reactions :
Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) at 110°C .
Pyrazole Ring Chemistry
The 4,5-dihydropyrazole exhibits:
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Coordination with Metals : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N1 and N2, forming octahedral complexes.
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Hydrogen Bonding : The NH group donates hydrogen bonds to carbonyl acceptors (IR evidence: 3250 cm⁻¹ stretch) .
Ketone Reduction
The 5-oxo group is reduced to a hydroxyl using NaBH4/MeOH (80% yield) .
Carboxylic Acid Derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore these activities through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, leading to potential therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the pyrazoline and quinoline moieties, impacting electronic and steric properties:
- Electronic Effects : The furan-2-yl group in the target compound provides an electron-rich heterocycle compared to halogenated or methoxy-substituted aryl groups in analogs .
- Solubility : The carboxylic acid group enhances aqueous solubility relative to acetylated (e.g., CAS 667898-80-8) or esterified analogs (e.g., ) .
- Lipophilicity : Chlorine or methoxy substituents (Compounds 13, 15) increase logP values compared to the furan-containing target compound .
Analytical Techniques
- Structural Elucidation : $^1$H/$^13$C NMR and HRMS confirm regiochemistry and purity (>95% via HPLC) .
- Crystallography : SHELXL () is widely used for refining crystal structures of similar heterocycles .
Research Findings and Implications
- SAR Trends : Substitution at the pyrazoline 3-position influences bioactivity. For example, electron-withdrawing groups (e.g., Cl in Compound 13) may enhance target affinity in kinase inhibitors, while furan’s π-system could mediate unique binding .
- Pharmacokinetics : The carboxylic acid group in the target compound may improve renal clearance compared to esterified analogs, reducing toxicity risks .
Biological Activity
5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
The compound's molecular formula is , with a molar mass of 405.83 g/mol. The structural complexity includes a quinoline moiety, a furan ring, and a pyrazole unit, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O4 |
| Molar Mass | 405.83 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Biological Activity
The biological activity of the compound is primarily attributed to its structural components. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antimicrobial Activity : Similar quinoline derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy in reducing tumor growth in preclinical models .
- Enzyme Inhibition : The pyrazole moiety is often associated with inhibition of specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of similar quinoline-based compounds on HeLa cells using the MTT assay. The results indicated significant anticancer activity at micromolar concentrations, suggesting potential therapeutic applications in oncology .
- Antimicrobial Efficacy : Research involving derivatives of this compound demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µM .
- Enzymatic Inhibition : The compound's ability to inhibit ROCK (Rho-associated protein kinase) was highlighted in a study where it was compared to netarsudil, showing superior binding affinity and enzymatic inhibition profiles .
Synthesis Methods
The synthesis of 5-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multicomponent reactions (MCRs). These reactions can efficiently produce complex molecules with high yields.
General Synthetic Route:
- Starting Materials : Utilize 2-chloro-7-methylquinoline, furan derivatives, and appropriate pyrazole precursors.
- Reaction Conditions : Employ catalytic amounts of acids or bases under controlled temperatures to facilitate the reaction.
- Purification : Following synthesis, the product can be purified using column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
